5-Methoxy-isolarisiresinol, (+)-
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Overview
Description
5-Methoxy-isolarisiresinol, (+)-: is a naturally occurring lignan found in various plants such as Euterpe oleracea, Canarium tonkinense, and Canarium album . Lignans are a group of chemical compounds known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-isolarisiresinol, (+)- involves several steps, including the isolation and purification of the compound from natural sources. Chromatographic techniques such as Sephadex LH-20, MCI gel CHP 20 P, Toyopearl Butly-650 C, Toyopearl WH-40 F column chromatographies, and semi-preparative HPLC are commonly used. The structures of these compounds are elucidated based on spectral analysis.
Industrial Production Methods: Industrial production of 5-Methoxy-isolarisiresinol, (+)- typically involves the extraction of the compound from plant sources followed by purification using advanced chromatographic techniques. The compound is then characterized using various spectroscopic methods to ensure its purity and structural integrity.
Chemical Reactions Analysis
Types of Reactions: 5-Methoxy-isolarisiresinol, (+)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride . The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed: The major products formed from these reactions include various derivatives of 5-Methoxy-isolarisiresinol, (+)-, which are used in further scientific research and industrial applications .
Scientific Research Applications
Chemistry: In chemistry, 5-Methoxy-isolarisiresinol, (+)- is used as a precursor for the synthesis of other lignan derivatives . Its unique structure makes it a valuable compound for studying the chemical properties and reactivity of lignans .
Biology: In biological research, 5-Methoxy-isolarisiresinol, (+)- is studied for its antioxidant and anti-inflammatory properties . It has been shown to scavenge free radicals and inhibit the production of nitric oxide in macrophages .
Medicine: In medicine, 5-Methoxy-isolarisiresinol, (+)- is investigated for its potential anticancer properties . It has been found to inhibit the aggregation of amyloid-beta, a protein associated with Alzheimer’s disease .
Industry: In the industrial sector, 5-Methoxy-isolarisiresinol, (+)- is used in the production of various pharmaceuticals and nutraceuticals due to its diverse biological activities .
Mechanism of Action
The mechanism of action of 5-Methoxy-isolarisiresinol, (+)- involves its interaction with various molecular targets and pathways . It exerts its effects by scavenging free radicals, inhibiting the production of inflammatory mediators, and modulating the activity of enzymes involved in oxidative stress . The compound also interacts with specific receptors and signaling pathways to exert its biological effects .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 5-Methoxy-isolarisiresinol, (+)- include other lignans such as pinoresinol, matairesinol, and secoisolariciresinol . These compounds share similar structural features and biological activities .
Uniqueness: What sets 5-Methoxy-isolarisiresinol, (+)- apart from other lignans is its unique methoxy group, which enhances its antioxidant and anti-inflammatory properties . This structural feature makes it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
243141-26-6 |
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Molecular Formula |
C21H26O7 |
Molecular Weight |
390.4 g/mol |
IUPAC Name |
(6R,7R,8S)-8-(4-hydroxy-3,5-dimethoxyphenyl)-6,7-bis(hydroxymethyl)-3-methoxy-5,6,7,8-tetrahydronaphthalen-2-ol |
InChI |
InChI=1S/C21H26O7/c1-26-17-5-11-4-13(9-22)15(10-23)20(14(11)8-16(17)24)12-6-18(27-2)21(25)19(7-12)28-3/h5-8,13,15,20,22-25H,4,9-10H2,1-3H3/t13-,15-,20-/m0/s1 |
InChI Key |
JUJIQKRWLCSYQD-KPHUOKFYSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)[C@@H]2[C@H]([C@@H](CC3=CC(=C(C=C23)O)OC)CO)CO |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2C(C(CC3=CC(=C(C=C23)O)OC)CO)CO |
Origin of Product |
United States |
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